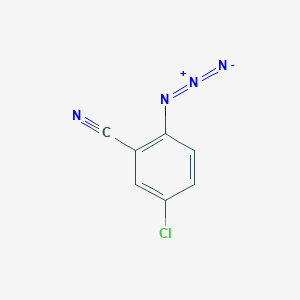

2-Azido-5-chlorobenzonitrile

Beschreibung

Contextualization within Halogenated Benzonitrile (B105546) Chemistry Research

Halogenated benzonitriles are a well-established class of compounds that serve as crucial intermediates in the synthesis of a wide array of organic molecules. chemicalbook.comresearchgate.net The presence of both a nitrile group and a halogen atom on the aromatic ring imparts a unique reactivity profile. The nitrile group is a versatile functional handle that can be transformed into amines, amides, carboxylic acids, and various heterocyclic systems. mdpi.com Aromatic nitriles are integral to the production of pharmaceuticals, dyes, and agrochemicals. chemicalbook.commdpi.com

The halogen substituent, in this case, chlorine, further modulates the electronic properties of the benzene (B151609) ring and provides an additional site for synthetic modification, often through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. Research into halogenated benzonitriles has explored their electrochemical properties, including the formation and decomposition of their anion radicals. acs.org Furthermore, the interplay between the cyano group and the halogen substituent can lead to specific intermolecular interactions, influencing the crystal packing and solid-state properties of these molecules. acs.org Substituted benzonitriles are key building blocks for pharmacologically important compounds, including benzodiazepine (B76468) derivatives with neuroleptic, sedative, and muscle relaxant properties. chemicalbook.com

Significance of Azide (B81097) Functionality in Contemporary Organic Transformations

The azide functional group (–N₃) is a high-energy moiety that has become indispensable in contemporary organic chemistry due to its diverse and powerful reactivity. nih.govwikipedia.orgdiva-portal.org Initially, the energetic nature of azides led to some apprehension in their use, but extensive research has demonstrated their stability and versatility under controlled conditions, leading to over a thousand publications annually on their applications. unibo.it

Organic azides are prized for their ability to participate in a wide range of transformations:

Cycloaddition Reactions: Azides are excellent 1,3-dipoles, most famously utilized in the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable 1,2,3-triazole rings. wikipedia.orgmasterorganicchemistry.com The copper(I)-catalyzed version of this reaction (CuAAC) is a cornerstone of "click chemistry," celebrated for its high efficiency, selectivity, and biocompatibility. diva-portal.orgmasterorganicchemistry.com Azides can also react with nitriles to produce tetrazoles, which are important in medicinal chemistry as metabolically stable bioisosteres for carboxylic acids. unibo.itresearchgate.net

Nitrene Precursors: Upon thermal or photochemical activation, azides can extrude dinitrogen gas (N₂) to form highly reactive nitrene intermediates. nih.gov These electron-deficient species can undergo a variety of reactions, including C-H bond amination and aziridination of olefins. nih.gov

Reduction to Amines: The azide group serves as a reliable precursor to primary amines. wikipedia.orgmasterorganicchemistry.com This transformation can be achieved under mild conditions, such as catalytic hydrogenation or through the Staudinger reaction using phosphines, offering a valuable alternative to other methods of amine synthesis. wikipedia.orgmasterorganicchemistry.com

Rearrangement Reactions: Acyl azides, formed from the reaction of acyl chlorides with azide salts, undergo the Curtius rearrangement upon heating to yield isocyanates, which can be subsequently converted to amines, carbamates, or ureas. masterorganicchemistry.com

The azide's small size and relative inertness towards many biological functional groups make it an ideal chemical reporter for bioconjugation studies, famously employed in the Staudinger ligation for labeling biomolecules. wikipedia.orgdiva-portal.org The generation of the azide radical (N₃•) has also emerged as a powerful tool for C-H functionalization and the construction of new carbon-nitrogen bonds. rsc.org

| Reaction Type | Reactant | Product | Significance |

|---|---|---|---|

| Huisgen Cycloaddition | Alkyne | 1,2,3-Triazole | "Click Chemistry", Synthesis of heterocycles wikipedia.orgdiva-portal.org |

| Tetrazole Synthesis | Nitrile | Tetrazole | Medicinal chemistry, Bioisosteres unibo.itresearchgate.net |

| Staudinger Reaction | Phosphine | Aza-ylide / Amine | Synthesis of primary amines wikipedia.org |

| Nitrene Formation | Heat/Light | Nitrene + N₂ | C-H amination, Aziridination nih.gov |

| Curtius Rearrangement | Acyl Azide (heated) | Isocyanate | Synthesis of amines and derivatives masterorganicchemistry.com |

Overview of Research Trajectories for 2-Azido-5-chlorobenzonitrile

While direct research on this compound is not extensively documented in readily available literature, its research trajectory can be inferred from the known reactivity of its constituent functional groups and studies on closely related analogues. The primary research application for this compound is as a strategic intermediate in the synthesis of complex nitrogen-containing heterocyclic compounds.

A significant research direction involves the intramolecular reaction between the ortho-positioned azide and nitrile groups. This pathway is a known method for the synthesis of tetrazoles. For instance, the related compound 2-amino-5-chlorobenzonitrile (B58002) has been used as a starting material to synthesize 5-(5-chloro-2H-tetrazol-2-yl)aniline. acs.org The synthesis involves the reaction of the aminobenzonitrile with sodium azide, which proceeds through the in-situ formation of the corresponding azido (B1232118) compound, demonstrating the viability of this compound as a direct precursor to fused tetrazole systems. acs.org These tetrazole-containing aromatic compounds are of high interest in medicinal chemistry, particularly as inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. acs.orgnih.gov

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2-Amino-5-chlorobenzonitrile | NaN₃, Et₃N·HCl | 5-Chloro-2-(5H-tetrazol-5-yl)aniline | acs.org |

| 4-Chlorobenzonitriles | 2-Azido-N-(substituted)acetamide | 1-Substituted-5-(4-chlorophenyl)tetrazoles | researchgate.net |

| 3,5-Dinitro-4-chlorobenzonitrile | NaN₃ | 2,6-Dinitro-4-cyano-azidobenzene | researchgate.net |

Furthermore, the reaction of halogenated benzonitriles with azides to form tetrazoles is a documented synthetic strategy. researchgate.net The presence of the chloro substituent on the ring in this compound offers a secondary site for modification. After the formation of a tetrazole ring, the chlorine atom could be subjected to nucleophilic substitution or cross-coupling reactions to build further molecular complexity. This dual functionality makes it a valuable synthon for creating libraries of compounds for drug discovery.

Another potential research trajectory lies in the field of energetic materials. The reaction of nitrated and chlorinated aromatic rings with sodium azide is a method for preparing aromatic azido compounds with energetic properties. researchgate.net The combination of the azide and the chlorinated benzonitrile framework in this compound could be explored for the synthesis of novel, stable high-energy-density materials.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-azido-5-chlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN4/c8-6-1-2-7(11-12-10)5(3-6)4-9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDCOBQOQYLRGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#N)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 2 Azido 5 Chlorobenzonitrile

Precursor-Based Synthesis Approaches

Precursor-based synthesis provides reliable and well-established routes to 2-Azido-5-chlorobenzonitrile. These methods utilize readily available starting materials and proceed through predictable reaction mechanisms.

Nucleophilic Substitution of Halogenated Benzonitriles (e.g., from 2-Bromo-5-chlorobenzonitrile with Azide (B81097) Sources)

A common and effective method for the synthesis of aryl azides is through the nucleophilic substitution of a halide on an aromatic ring with an azide source. In the case of this compound, a suitable precursor is a dihalogenated benzonitrile (B105546), such as 2-Bromo-5-chlorobenzonitrile. The bromo substituent is a good leaving group, facilitating its displacement by the azide anion.

The reaction is typically carried out using an alkali metal azide, such as sodium azide (NaN₃), as the azide source. The choice of solvent is crucial for the success of this reaction, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being preferred to solvate the cation of the azide salt and enhance the nucleophilicity of the azide anion.

The general reaction is as follows: 2-Bromo-5-chlorobenzonitrile + NaN₃ → this compound + NaBr

This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction.

Derivatization of Aminobenzonitriles through Diazotization and Azide Introduction

An alternative and widely used strategy involves the conversion of an amino group on the benzonitrile ring into an azide group. The starting material for this process is 2-Amino-5-chlorobenzonitrile (B58002). This compound can be synthesized through various routes, including the chlorination of 2-aminobenzonitrile (B23959) or the dehydration of 2-amino-5-chlorobenzamide.

The conversion of the amino group to an azide proceeds via a two-step process:

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0-5 °C). This reaction forms a diazonium salt, 2-cyano-4-chlorobenzenediazonium chloride.

Azide Introduction: The resulting diazonium salt is then reacted with an azide source, most commonly sodium azide. The azide ion displaces the dinitrogen molecule, a very stable leaving group, to yield the desired this compound.

Optimized Reaction Conditions and Process Parameters in this compound Synthesis

The efficiency, yield, and purity of this compound synthesis are highly dependent on the reaction conditions. Careful optimization of parameters such as the solvent system, temperature, pressure, and the use of catalysts can significantly enhance the outcome of the synthesis.

Solvent System Effects on Reaction Efficiency and Selectivity

The choice of solvent plays a critical role in both nucleophilic substitution and diazotization-azidation reactions.

For Nucleophilic Substitution: As mentioned earlier, polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are generally preferred. These solvents effectively solvate the metal cation of the azide salt, leaving the azide anion more "naked" and nucleophilic, thus increasing the reaction rate. The use of a solvent mixture can also be beneficial. For example, a mixture of dimethylsulfoxide and water has been used in similar reactions.

For Diazotization and Azide Introduction: The diazotization step is typically carried out in an aqueous acidic medium to generate nitrous acid and stabilize the diazonium salt. Subsequent reaction with sodium azide is also performed in an aqueous solution. The solubility of the starting materials and intermediates in the chosen solvent system is a key factor in ensuring a homogeneous reaction mixture and maximizing yield.

Temperature and Pressure Influence on Synthetic Yields and Purity

Temperature is a critical parameter that must be carefully controlled in both synthetic routes.

Diazotization and Azide Introduction: The diazotization reaction is highly exothermic and the resulting diazonium salts are often unstable at elevated temperatures. Therefore, this step is almost always performed at low temperatures, typically between 0 and 5 °C, to prevent decomposition of the diazonium intermediate. The subsequent reaction with the azide source is also usually carried out at low temperatures.

Pressure is generally not a significant parameter in these liquid-phase reactions and they are typically carried out at atmospheric pressure.

Catalyst Systems for Enhanced Reaction Kinetics

The use of catalysts can significantly improve the rate and efficiency of the synthesis of this compound.

Lewis Acids: Lewis acids can be employed to activate the substrate in nucleophilic substitution reactions. For instance, a Lewis acid can coordinate to the leaving group (e.g., bromide), making it a better leaving group and accelerating the rate of nucleophilic attack by the azide ion. Examples of Lewis acids that could be used include zinc(II) triflate (Zn(OTf)₂) and aluminum chloride (AlCl₃).

Transition Metal Catalysts: Transition metal catalysts, such as copper, palladium, rhodium, and ruthenium complexes, are known to catalyze a wide range of organic transformations, including the formation of C-N bonds. In the context of azide synthesis, transition metal catalysts can facilitate the nucleophilic substitution of halides or activate C-H bonds for azidation. For example, palladium(0) catalysts have been used for the azidation of substrates with -OR as a leaving group. While specific examples for this compound are not prevalent in the provided search results, the general principles of transition metal catalysis are applicable.

Ionic Liquids: Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvating properties, make them attractive alternatives to traditional organic solvents. In the synthesis of azides, ionic liquids can enhance reaction rates and selectivity. For instance, certain ionic liquids can act as phase-transfer catalysts, facilitating the transfer of the azide anion from an aqueous phase to an organic phase where the reaction occurs.

Principles of Green Chemistry in the Synthesis of this compound

Green chemistry principles are integral to the development of sustainable synthetic routes for this compound. These principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. Key areas of focus include the use of safer solvents (or their complete elimination), maximizing the incorporation of all reactant atoms into the final product (atom economy), and minimizing waste.

One of the most impactful green chemistry strategies is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. For the synthesis of aryl azides, including this compound, moving towards solvent-free reaction environments represents a significant advancement.

While specific documented examples for the solvent-free synthesis of this compound are not prevalent, the methodologies applied to analogous compounds demonstrate clear potential. Techniques such as mechanochemistry (ball milling) and solid-state grinding are at the forefront of this approach dtu.dktandfonline.com.

Mechanochemistry: This technique uses mechanical force, such as in a ball mill, to induce chemical reactions in the solid state, eliminating the need for bulk solvents dtu.dktandfonline.com. For the synthesis of aryl azides, a potential solvent-free pathway involves the mechanochemical diazotization of the solid precursor, 2-Amino-5-chlorobenzonitrile. Research on the mechanochemical synthesis of aryl fluorides from aryldiazonium salts using piezoelectric materials as catalysts highlights the viability of such solid-state transformations dtu.dkresearchgate.net. This approach avoids the drawbacks of solution-phase reactions, including the use of toxic solvents and the generation of large volumes of aqueous waste.

Solid-State Grinding: A simple and effective method involves grinding the reactants together in a mortar and pestle. A procedure for synthesizing aryl azides has been developed where an aromatic amine is ground with sodium nitrite and p-toluene sulfonic acid, followed by the addition of a polymer-supported azide to yield the final product under solvent-free conditions researchgate.net. This method is rapid, avoids harsh acidic solutions, and simplifies product work-up.

The advantages of adopting such solvent-free methods for the synthesis of this compound are summarized in the table below.

| Feature | Conventional Synthesis | Solvent-Free Synthesis |

| Solvent Use | Requires organic or aqueous solvents | None or minimal (liquid-assisted grinding) |

| Energy Input | Often requires heating/cooling of solvent | Mechanical energy input; may be lower overall |

| Waste Generation | Significant solvent and aqueous waste | Minimal by-products; no solvent waste |

| Reaction Time | Can be several hours | Often reduced to minutes |

| Work-up | Typically involves extraction, washing, and solvent evaporation | Simpler filtration or direct use of product |

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting reactant atoms to the desired product primescholars.comsavemyexams.com. The goal is to design synthetic routes where a maximal number of atoms from the starting materials are incorporated into the final molecule, thereby minimizing waste primescholars.comlibretexts.org.

C₇H₅ClN₂ + NaNO₂ + 2HCl → [C₇H₃ClN₃]⁺Cl⁻ + NaCl + 2H₂O [C₇H₃ClN₃]⁺Cl⁻ + NaN₃ → C₇H₃ClN₄ + N₂ + NaCl

The percent atom economy is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 primescholars.comlibretexts.orgyoutube.com

A detailed calculation for this synthesis is provided in the table below.

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| 2-Amino-5-chlorobenzonitrile | C₇H₅ClN₂ | 152.58 | Reactant |

| Sodium Nitrite | NaNO₂ | 69.00 | Reactant |

| Sodium Azide | NaN₃ | 65.01 | Reactant |

| Hydrochloric Acid | HCl | 36.46 (x2 = 72.92) | Reactant |

| Total Reactant MW | 359.51 | ||

| This compound | C₇H₃ClN₄ | 178.58 | Desired Product |

| Nitrogen Gas | N₂ | 28.02 | By-product |

| Sodium Chloride | NaCl | 58.44 (x2 = 116.88) | By-product |

| Water | H₂O | 18.02 (x2 = 36.04) | By-product |

Calculation: % Atom Economy = (178.58 / 359.51) x 100 = 49.67%

This calculation reveals that, even with a 100% chemical yield, only 49.67% of the mass of the reactants is incorporated into the desired product, this compound. The remaining mass is converted into by-products such as nitrogen gas, sodium chloride, and water.

Waste Minimization Strategies:

Catalytic Routes: While the Sandmeyer reaction is common, exploring alternative catalytic routes that avoid stoichiometric reagents can improve atom economy and reduce waste.

Alternative Reagents: The use of arenediazonium tosylates, formed from the amine and p-TsOH, can create a more stable intermediate and potentially lead to cleaner reactions with fewer toxic by-products compared to using strong mineral acids organic-chemistry.orgsemanticscholar.org.

By-product Valorization: While challenging for simple salts, investigating potential uses for by-products can be a part of a holistic waste minimization strategy. For this reaction, the primary by-products (salt and water) are of low direct value, emphasizing the need to improve the reaction's intrinsic atom economy.

By focusing on solvent-free conditions and designing reactions with higher atom economy, the synthesis of this compound can be made significantly more sustainable and environmentally responsible.

Advanced Reactivity and Transformation Pathways of 2 Azido 5 Chlorobenzonitrile

Cycloaddition Chemistry Involving the Azide (B81097) Moiety of 2-Azido-5-chlorobenzonitrile

The azide group is a quintessential 1,3-dipole, making it an excellent participant in [3+2] cycloaddition reactions, famously known as the Huisgen cycloaddition. nih.govwikipedia.org This reactivity is a cornerstone of the chemical behavior of this compound, allowing for the synthesis of five-membered heterocyclic rings like triazoles and tetrazoles.

[3+2] Cycloaddition Reactions with Alkynes and Alkenes (e.g., Formation of Triazoles)

The reaction between an azide and an alkyne to form a 1,2,3-triazole ring is a premier example of click chemistry, a class of reactions known for their high efficiency and selectivity. wikipedia.orgnih.gov The azide moiety of this compound can readily participate in such reactions.

Thermal Cycloaddition: When heated with an alkyne, this compound is expected to undergo a thermal [3+2] cycloaddition. This reaction is typically concerted and pericyclic. However, it often requires elevated temperatures and can result in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles) when reacting with unsymmetrical alkynes. wikipedia.org

Catalyzed Cycloaddition: The regioselectivity and reaction conditions of the azide-alkyne cycloaddition can be dramatically improved using metal catalysts.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent "click" reaction, which proceeds with terminal alkynes to exclusively yield the 1,4-disubstituted 1,2,3-triazole. The reaction is typically carried out at or near room temperature using a Cu(I) source. wikipedia.orgnih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, direct the cycloaddition to selectively produce the 1,5-disubstituted 1,2,3-triazole. This method is also compatible with both terminal and internal alkynes. wikipedia.org

The reaction of the azide group with alkenes follows a similar pathway to produce triazolines, which are the less aromatic analogues of triazoles. These reactions are also generally thermally induced.

| Dipolarophile | Catalyst/Conditions | Product Type | Regioselectivity |

| Terminal Alkyne | Heat (e.g., >80°C) | 1,4- and 1,5-Triazole Mixture | Low |

| Terminal Alkyne | Cu(I) source | 1,4-Disubstituted Triazole | High |

| Internal Alkyne | Ru(II) source | 1,5-Disubstituted Triazole | High |

| Alkene | Heat | Δ²-1,2,3-Triazoline | Varies |

[3+2] Cycloaddition Reactions with Nitriles (e.g., Tetrazole Formation from the Nitrile Group)

The azide group of this compound can also undergo a [3+2] cycloaddition with an external nitrile functionality (R-C≡N) to form a tetrazole ring. This reaction expands the synthetic utility of the parent molecule, allowing it to act as a building block for highly functionalized tetrazole derivatives. The reaction generally requires activation of the nitrile, as unactivated nitriles are poor dipolarophiles.

This transformation is often facilitated by catalysts:

Lewis Acids: Zinc salts (e.g., ZnBr₂) are commonly used to catalyze the addition of azides to nitriles. The Lewis acid coordinates to the nitrogen of the nitrile, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide.

Brønsted Acids: Strong acids can also promote the reaction by protonating the nitrile nitrogen. For instance, silica (B1680970) sulfuric acid has been used as an effective heterogeneous catalyst for this transformation. chemistrysteps.com

Other Metal Catalysts: Cobalt(II) complexes have also been shown to efficiently catalyze the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide. acs.org

The reaction proceeds via the formation of an imidoyl azide intermediate, which then cyclizes to the stable tetrazole ring. acs.org The presence of electron-withdrawing groups on the external nitrile substrate generally accelerates the reaction.

Intramolecular Cycloaddition Pathways

A significant aspect of the chemistry of this compound is its capacity for intramolecular cyclization. The ortho-positioning of the azide and nitrile groups allows for a reversible ring-chain tautomerism, establishing an equilibrium between the open-chain azide form and the fused heterocyclic tetrazole form.

This equilibrium results in the formation of 7-chloro-tetrazolo[1,5-a]benzonitrile . The position of this equilibrium is sensitive to several factors:

Substituents: Electron-withdrawing groups on the benzene (B151609) ring, such as the nitrile and chloro groups present in this molecule, tend to stabilize the azide tautomer. Conversely, electron-donating groups would favor the cyclized tetrazole form. nih.gov

Solvent Polarity: The tetrazole isomer is significantly more polar than the azide isomer. Consequently, polar solvents (like DMSO or water) shift the equilibrium toward the tetrazole form, while nonpolar solvents (like CCl₄ or toluene) favor the azide form. nih.govnih.gov

Temperature: The cyclization to the tetrazole is typically an exothermic process. Therefore, lower temperatures generally favor the tetrazole isomer, while higher temperatures shift the equilibrium back toward the azide form.

Physical State: In the solid state, many similar compounds exist exclusively in the more thermodynamically stable tetrazole form. nih.govnih.gov

This equilibrium is crucial because it means that this compound can act as a synthetic equivalent of its tetrazole isomer. For instance, while the tetrazole form might be inert in a specific reaction, the small amount of the azide form present at equilibrium can react, thereby shifting the equilibrium to consume all the starting material. This has been demonstrated in Cu-catalyzed click reactions where fused tetrazoles, which exist in equilibrium with their corresponding azide forms, act as effective azide surrogates. nih.govnih.gov

| Condition | Favors Azide Form | Favors Tetrazole Form | Rationale |

| Solvent | Nonpolar (e.g., Toluene) | Polar (e.g., DMSO) | Tetrazole is more polar |

| Temperature | High | Low | Cyclization is exothermic |

| Substituents | Electron-withdrawing | Electron-donating | Affects azide stability |

Nitrile Group Transformations in this compound

The nitrile group is a versatile functional handle that can be converted into several other important chemical moieties, including amines and carboxylic acid derivatives. A key consideration for these transformations in this compound is the chemoselectivity, as the azide group is also sensitive to many reducing and acidic reagents.

Reduction Reactions of the Nitrile Functionality

The reduction of the nitrile group can lead to either primary amines or aldehydes, depending on the reagent and reaction conditions.

Reduction to Primary Amines:

Catalytic Hydrogenation: This is often the most effective method for selectively reducing a nitrile in the presence of an azide. bme.hu Catalysts such as Raney Nickel, Cobalt (e.g., Co₂P), or Palladium on Carbon (Pd/C) under a hydrogen atmosphere can convert the nitrile to a primary amine (2-azido-5-chlorobenzylamine). bme.huwikipedia.orgnih.gov The reaction conditions (pressure, temperature, solvent) can be tuned to optimize selectivity and yield. google.com

Hydride Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are very effective at reducing nitriles to primary amines. chemguide.co.uklibretexts.org However, LiAlH₄ will also reduce the azide group, leading to a diamine product (3-amino-4-aminomethyl-chlorobenzene). Therefore, it is not suitable for the selective reduction of the nitrile in this molecule. youtube.com

Reduction to Aldehydes:

Diisobutylaluminium Hydride (DIBAL-H): The partial reduction of the nitrile to an aldehyde can be achieved using a sterically hindered and less reactive hydride reagent like DIBAL-H. wikipedia.orgchemistrysteps.com The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction. The initial product is an imine-aluminum complex, which upon aqueous workup, hydrolyzes to yield the corresponding aldehyde (2-azido-5-chlorobenzaldehyde). chemistrysteps.comchemistrysteps.commasterorganicchemistry.com The low reaction temperature required for this transformation is generally compatible with the azide functional group.

Hydrolysis and Alcoholysis Reactions of the Nitrile Group

The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of strong aqueous acid (e.g., H₂SO₄, HCl) and heat, the nitrile group is protonated, which activates it for nucleophilic attack by water. libretexts.org This leads first to an amide intermediate (2-azido-5-chlorobenzamide), which is then further hydrolyzed to the carboxylic acid (2-azido-5-chlorobenzoic acid). libretexts.org However, the use of strong acids poses a risk of reacting with the azide group to form the potentially hazardous and volatile hydrazoic acid (HN₃).

Base-Catalyzed Hydrolysis: Saponification using an aqueous base (e.g., NaOH, KOH) with heating is a more suitable method for hydrolyzing the nitrile in this compound, as the azide group is generally stable under these conditions. The strongly nucleophilic hydroxide (B78521) ion attacks the electrophilic nitrile carbon directly. chemistrysteps.comlibretexts.org The initial product is the amide, which is then hydrolyzed further. The final product isolated after acidification of the reaction mixture is the carboxylic acid. Under milder basic conditions, it is sometimes possible to stop the reaction at the amide stage. organicchemistrytutor.comyoutube.com

Alcoholysis reactions proceed through a similar mechanism, where an alcohol, typically under acidic catalysis, reacts with the nitrile to form an imidate intermediate, which can then be hydrolyzed to an ester.

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Chlorine Atom in this compound

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. byjus.compressbooks.pub In the case of this compound, the chlorine atom is susceptible to displacement by nucleophiles due to the activating effects of the ortho-azido (-N₃) and para-cyano (-CN) groups. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.comresearchgate.net

The SNAr mechanism is typically a two-step addition-elimination process. pressbooks.pubyoutube.com First, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of the resonance-stabilized carbanionic intermediate. pressbooks.pub The presence of electron-withdrawing groups at the ortho and para positions is crucial for stabilizing this intermediate by delocalizing the negative charge. byjus.com In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored. pressbooks.pub

A variety of nucleophiles can be employed to displace the chlorine atom in this compound, leading to a diverse range of substituted benzonitrile (B105546) derivatives. The reactivity in SNAr reactions is often influenced more by the ability of the ring to stabilize the intermediate than by the strength of the carbon-halogen bond. masterorganicchemistry.com

Table 1: Potential SNAr Reactions of this compound

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2-Azido-5-methoxybenzonitrile |

| Amine | Ammonia (NH₃) or Alkylamine (RNH₂) | 2-Azido-5-aminobenzonitrile or 2-Azido-5-(alkylamino)benzonitrile |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-Azido-5-(phenylthio)benzonitrile |

| Hydroxide | Sodium hydroxide (NaOH) | 2-Azido-5-hydroxybenzonitrile |

Thermal and Photochemical Transformations of this compound

Aryl azides are known for their ability to undergo transformations under thermal and photochemical conditions, primarily through the formation of highly reactive nitrene intermediates.

Thermally Induced Decomposition and Rearrangement Processes

When heated, this compound is expected to undergo thermal decomposition with the extrusion of molecular nitrogen (N₂). This process generates a highly reactive intermediate, 2-cyano-4-chlorophenylnitrene. Aryl nitrenes are electron-deficient species that can undergo a variety of subsequent reactions.

One common pathway for such nitrenes is intramolecular cyclization. For instance, the nitrene could potentially attack the cyano group, leading to the formation of fused heterocyclic systems. Another possibility is rearrangement, as seen in the thermal decomposition of other aryl azides like 2-azidotropone, which rearranges to o-salicylonitrile. The specific products formed from the thermolysis of this compound would depend on the reaction conditions, such as the solvent and temperature, which can influence the lifetime and reaction pathways of the transient nitrene intermediate.

Photochemically Driven Reactions and Cyclizations

Similar to thermal activation, photolysis of this compound with UV light would also lead to the cleavage of the C-N₃ bond and the elimination of nitrogen gas, producing the same 2-cyano-4-chlorophenylnitrene intermediate. Photochemical methods can sometimes offer milder reaction conditions compared to thermolysis. rsc.org

The photochemically generated nitrene can participate in various intramolecular reactions. A likely pathway is electrocyclization, where the nitrene inserts into a neighboring C-H or C-C bond or interacts with the adjacent cyano group. This can lead to the formation of novel heterocyclic structures. The photolysis of 2-azidotropone, for example, yields the same phenolic product as its thermolysis, suggesting that the same reactive intermediate is involved. The specific outcome of the photochemical reaction of this compound would be dependent on factors such as the wavelength of light used and the nature of the solvent.

Transition Metal-Catalyzed Reactivity of this compound

The functional groups present in this compound, namely the chloro and azido (B1232118) groups, allow it to participate in a range of transition metal-catalyzed reactions, enabling the synthesis of more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom on the aromatic ring of this compound serves as a handle for palladium-catalyzed cross-coupling reactions. mdpi.com These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org In a typical catalytic cycle, a palladium(0) complex undergoes oxidative addition into the aryl-chlorine bond. mdpi.com This is followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst. mdpi.com

The Suzuki-Miyaura coupling is a prominent example, where an organoboron compound, such as an arylboronic acid, is used to form a new C-C bond. researchgate.net By reacting this compound with various arylboronic acids in the presence of a palladium catalyst and a base, a wide array of 2-azido-5-arylbenzonitrile derivatives can be synthesized. rsc.org

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | General Product Structure |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | 2-Azido-5-arylbenzonitrile |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | 2-Azido-5-(alkynyl)benzonitrile |

| Buchwald-Hartwig Amination | Amine (R₂NH) | 5-(Dialkylamino)-2-azidobenzonitrile |

| Negishi Coupling | Organozinc reagent (Ar-ZnX) | 2-Azido-5-arylbenzonitrile |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The azido group of this compound is an ideal functional group for participating in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," involves the [3+2] cycloaddition between an azide and a terminal alkyne to selectively form a 1,4-disubstituted 1,2,3-triazole. wikipedia.orgbioclone.net The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt like copper(II) sulfate (B86663) and a reducing agent such as sodium ascorbate. wikipedia.orgnih.gov

The CuAAC reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. glenresearch.com By reacting this compound with a variety of terminal alkynes, a library of 1-(4-chloro-2-cyanophenyl)-4-substituted-1H-1,2,3-triazoles can be readily synthesized. This provides a versatile method for linking the benzonitrile core to other molecules, which is widely used in drug discovery, bioconjugation, and materials science. bioclone.netnih.gov

Other Metal-Mediated Transformations

While the application of common transition metals like palladium and rhodium in the transformation of this compound is a subject of ongoing research, other metal-mediated reactions have shown utility in activating and functionalizing this molecule. These transformations often leverage the unique reactivity of both the azide and nitrile functionalities, leading to the formation of complex heterocyclic structures.

One area of interest is the use of copper catalysts. Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, provides a pathway for the synthesis of triazoles. Although specific studies on this compound are not extensively documented, the general mechanism involves the reaction of the terminal azide with an alkyne in the presence of a copper(I) catalyst to yield a 1,4-disubstituted 1,2,3-triazole. The reaction is known for its high efficiency and regioselectivity.

Another potential metal-mediated transformation involves the use of ruthenium catalysts. Ruthenium complexes have been shown to catalyze the dehydrogenative synthesis of 2-arylquinazolines from 2-aminoaryl methanols and benzonitriles. While this reaction starts from the corresponding amino precursor of this compound, it highlights the reactivity of the nitrile group in the presence of ruthenium catalysts to form quinazoline (B50416) scaffolds.

Iron-catalyzed reactions also present a potential avenue for the transformation of aryl azides. Iron salts can catalyze the diazidation of alkenes and the azidation of C-H bonds, suggesting that under appropriate conditions, the azido group of this compound could participate in iron-mediated radical processes.

The following table summarizes potential metal-mediated transformations based on the reactivity of related azidobenzonitriles and aryl azides.

| Metal Catalyst | Potential Transformation | Product Class | General Reaction Conditions | Notes |

| Copper (I) | [3+2] Cycloaddition with alkynes | 1,2,3-Triazoles | Ambient temperature, various solvents (e.g., THF, water/t-BuOH) | Highly efficient and regioselective (click chemistry). |

| Ruthenium (e.g., [Ru3(CO)12]) | Dehydrogenative annulation with 2-aminoaryl methanols | Quinazolines | High temperature, basic conditions | Based on reactions with related benzonitriles. |

| Iron (II/III) | Radical-mediated azidation/amination | Various N-heterocycles | Radical initiator, various solvents | Explores the radical reactivity of the azide group. |

Reactions with Specific Reagents and Reaction Systems

The dual functionality of this compound allows for a diverse range of reactions with specific reagents, leading to various heterocyclic systems. These reactions can proceed through either the azide or the nitrile group, or involve both in a concerted or sequential manner.

Cycloaddition Reactions:

The azide moiety of this compound is a prime candidate for 1,3-dipolar cycloaddition reactions. A significant transformation is the [3+2] cycloaddition with nitriles to form tetrazoles. This reaction is often catalyzed by Lewis or Brønsted acids and provides a direct route to 5-substituted tetrazoles. For instance, the reaction of a benzonitrile with sodium azide in the presence of a catalyst like silica sulfuric acid or a cobalt(II) complex can yield the corresponding tetrazole.

Staudinger Reaction and Aza-Wittig Reaction:

The Staudinger reaction provides a mild method for the reduction of the azide group to an amine. This involves the reaction of this compound with a phosphine, such as triphenylphosphine, to form an iminophosphorane intermediate. Subsequent hydrolysis yields the corresponding 2-amino-5-chlorobenzonitrile (B58002).

The intermediate iminophosphorane can be trapped in an aza-Wittig reaction. If the molecule contains an electrophilic center, intramolecular cyclization can occur. While direct examples with this compound are scarce, the tandem Staudinger/aza-Wittig reaction of related 2-azidobenzaldehydes with isocyanates is a known route to quinazoline derivatives. chemicalbook.com

Intramolecular Cyclizations:

Under certain conditions, this compound can undergo intramolecular cyclization. Thermal or photochemical decomposition can lead to the formation of a highly reactive nitrene intermediate. This nitrene can then undergo various reactions, including insertion into adjacent C-H bonds or rearrangement. For example, the thermal decomposition of 2-azidotropone, a related cyclic azido compound, results in ring contraction to form o-salicylonitrile. While not a direct analogue, this suggests the potential for complex rearrangements in this compound upon nitrene formation.

The following table details some of the key reactions of this compound with specific reagents.

| Reagent/Reaction System | Transformation | Product Class | General Reaction Conditions | Key Features |

| Sodium Azide (NaN3) / Acid Catalyst | [3+2] Cycloaddition | Tetrazoles | DMF, heat | Efficient synthesis of 5-aryl-1H-tetrazoles. rsc.org |

| Triphenylphosphine (PPh3) then H2O | Staudinger Reduction | Primary Amines | Anhydrous solvent (e.g., THF), then aqueous workup | Mild reduction of the azide to an amine. sigmaaldrich.com |

| Triphenylphosphine (PPh3) / Isocyanate | Staudinger/Aza-Wittig Reaction | Quinazolines | Anhydrous solvent, heat | Formation of an iminophosphorane followed by intramolecular cyclization. Based on analogous reactions. chemicalbook.com |

| Heat or UV light | Nitrene Formation | Potential for various rearranged products | Inert solvent, high temperature or photochemical reactor | Involves a highly reactive nitrene intermediate. nih.gov |

Sophisticated Spectroscopic and Analytical Characterization Methodologies for 2 Azido 5 Chlorobenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For the structural confirmation of benzonitrile (B105546) derivatives, ¹H and ¹³C NMR are routinely utilized.

¹H NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 2-Amino-5-chlorobenzonitrile (B58002), distinct signals (peaks) correspond to each unique proton in the aromatic ring and the amino group. The chemical shift (δ, in ppm), splitting pattern (multiplicity), and integration value of these signals reveal the electronic environment and neighboring protons for each hydrogen atom.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in 2-Amino-5-chlorobenzonitrile gives rise to a separate signal in the ¹³C NMR spectrum, allowing for the confirmation of the number of carbon atoms and their chemical environments (e.g., aromatic, nitrile).

2D-NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity. A COSY spectrum would show correlations between adjacent protons on the aromatic ring, while an HSQC spectrum would link each proton to its directly attached carbon atom, providing definitive structural confirmation.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for 2-Amino-5-chlorobenzonitrile

| Nucleus | Chemical Shift (δ, ppm) |

|---|---|

| ¹H | Aromatic Protons: ~6.7-7.4 ppm, Amino Protons (NH₂): Broad signal, variable ppm |

| ¹³C | Nitrile Carbon (C≡N): ~117 ppm, Aromatic Carbons: ~110-150 ppm |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting spectrum shows absorption bands corresponding to these vibrations, which are characteristic of particular functional groups.

For 2-Azido-5-chlorobenzonitrile, IR spectroscopy is crucial for confirming the presence of the key azide (B81097) (-N₃) and nitrile (-C≡N) functionalities. The analysis of its precursor, 2-Amino-5-chlorobenzonitrile , demonstrates the utility of this technique. The IR spectrum of 2-Amino-5-chlorobenzonitrile exhibits characteristic stretching bands for the amino (N-H) and nitrile (C≡N) groups. analis.com.my

Upon conversion of the amino group to an azide group to form this compound, the most significant change in the IR spectrum would be the disappearance of the N-H stretching bands and the appearance of a strong, sharp absorption band characteristic of the asymmetric stretching of the azide group, typically found in the range of 2100-2160 cm⁻¹. The nitrile stretch would remain in a similar region.

Table 2: Characteristic IR Absorption Frequencies for this compound and its Amino Precursor

| Functional Group | Vibration | Characteristic Absorption Range (cm⁻¹) | Compound |

|---|---|---|---|

| Azide (-N₃) | Asymmetric stretch | ~2100 - 2160 | This compound |

| Nitrile (-C≡N) | Stretch | ~2210 - 2230 analis.com.my | This compound / 2-Amino-5-chlorobenzonitrile |

| Amino (-NH₂) | N-H stretch | ~3350 - 3450 analis.com.my | 2-Amino-5-chlorobenzonitrile |

| C-Cl | Stretch | ~780 analis.com.my | This compound / 2-Amino-5-chlorobenzonitrile |

| Aromatic C=C | Stretch | ~1400 - 1600 analis.com.my | This compound / 2-Amino-5-chlorobenzonitrile |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound, which is a critical piece of data for confirming its identity. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its precise molecular weight, allowing for the confirmation of its elemental formula (C₇H₃ClN₄).

The fragmentation of aryl azides under electron ionization (EI) typically involves the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. This initial fragmentation would result in the formation of a nitrenium ion intermediate. Therefore, a prominent peak in the mass spectrum of this compound would be expected at M-28.

The mass spectrum of the related precursor, 2-Amino-5-chlorobenzonitrile , shows a molecular ion peak [M]⁺ at m/z 152, corresponding to its molecular weight. nih.gov The isotopic pattern of this peak would show another signal at m/z 154, approximately one-third the intensity of the M peak, which is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes). nih.gov

Table 3: Expected and Observed Mass Spectrometry Data

| Compound | Formula | Molecular Weight (g/mol) | Key Expected m/z Fragments |

|---|---|---|---|

| This compound | C₇H₃ClN₄ | 178.58 | [M]⁺ at 178/180, [M-N₂]⁺ at 150/152 |

| 2-Amino-5-chlorobenzonitrile | C₇H₅ClN₂ | 152.58 | [M]⁺ at 152/154, [M-HCN]⁺ at 125/127 nih.gov |

X-ray Diffraction (XRD) for Crystalline Structure Determination

While the crystal structure of this compound has not been reported, the structure of its isomer, 2-Amino-4-chlorobenzonitrile , has been determined by XRD. analis.com.my The analysis revealed that this compound crystallizes in the triclinic system with the P-1 space group. analis.com.my The crystallographic data provides exact measurements of the bond lengths, such as for the nitrile (C≡N) and C-N bonds, and confirms the planar geometry of the benzene (B151609) ring. analis.com.my Such an analysis for this compound would definitively confirm its molecular structure and provide insights into intermolecular interactions, such as π–π stacking or halogen bonding, within its crystal lattice.

Table 4: Representative Crystallographic Data for a Derivative (2-Amino-4-chlorobenzonitrile)

| Parameter | Value analis.com.my |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8924 |

| b (Å) | 6.7886 |

| c (Å) | 13.838 |

| α (°) | 77.559 |

| β (°) | 88.898 |

| γ (°) | 83.021 |

| Volume (ų) | 354.41 |

Data for 2-Amino-4-chlorobenzonitrile from reference analis.com.my.

Thermal Analysis Techniques for Decomposition Pathways and Stability Studies

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For energetic materials like aryl azides, these methods are essential for assessing thermal stability and understanding decomposition pathways.

Thermogravimetry (TG), or Thermogravimetric Analysis (TGA), measures the change in mass of a sample as it is heated over time. This technique is used to determine the decomposition temperatures and quantify mass loss during thermal events. For this compound, a TG analysis would reveal the onset temperature of decomposition, which is often characterized by the rapid loss of N₂ gas from the azide group. The TG curve would show a significant mass loss corresponding to 28 g/mol . Studies on related nitro-azido-chloro benzene compounds show that decomposition often begins at temperatures around 150°C.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. tudelft.nl DSC is used to determine transition temperatures (melting, boiling, glass transition) and the enthalpy of these transitions. For this compound, the DSC thermogram would show an endothermic peak corresponding to its melting point. More importantly, it would display a sharp, strong exothermic peak corresponding to its thermal decomposition. nih.gov The onset temperature and the energy released during this exotherm are critical parameters for assessing the compound's thermal stability and potential hazards. For similar energetic molecules, this exothermic decomposition can be very rapid and release a significant amount of energy.

Table 5: Expected Thermal Analysis Data for this compound

| Technique | Expected Observation | Information Gained |

|---|---|---|

| Thermogravimetry (TG) | Sharp mass loss corresponding to N₂ (28 g/mol). | Onset temperature of decomposition, thermal stability range. |

| Differential Scanning Calorimetry (DSC) | Endothermic peak (melting), followed by a large, sharp exothermic peak (decomposition). | Melting point, decomposition temperature, and energy of decomposition. |

Chromatographic Separation and Purity Assessment Methods (e.g., GC, HPLC)

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the precise determination of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods for aryl azides and related compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a preferred method for the analysis of non-volatile and thermally sensitive compounds like many aryl azides. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a compound like this compound, a reverse-phase HPLC setup is typically employed.

A typical HPLC analysis would involve a C18 column as the stationary phase, which is non-polar. The mobile phase would likely be a polar mixture, such as acetonitrile (B52724) and water or methanol and water, often with a gradient elution to ensure optimal separation of the target compound from any impurities or starting materials. Detection is commonly achieved using a UV detector, as the aromatic ring and azido (B1232118) group in this compound absorb UV light. The retention time of the compound under specific conditions is a key identifier, while the peak area in the chromatogram is proportional to its concentration, allowing for quantitative purity assessment.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While some aryl azides can be analyzed by GC, caution must be exercised due to their potential thermal lability, which could lead to decomposition in the heated injector or column. When applicable, a GC analysis would typically use a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17). The instrument is operated with a temperature program that gradually increases the column temperature to elute compounds based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both retention time data and mass spectral data, aiding in the unequivocal identification of the compound and any byproducts.

Table 1: Illustrative Chromatographic Conditions for Analysis of Aryl Azides

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Column | C18 (Reversed-Phase) | DB-5 (Non-polar) or equivalent |

| Mobile Phase/Carrier Gas | Acetonitrile/Water Gradient | Helium or Nitrogen |

| Detector | UV-Vis Diode Array Detector (DAD) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Typical Temperature | Ambient to 40 °C | Temperature programmed (e.g., 100 °C to 250 °C) |

| Purpose | Purity determination, reaction monitoring | Separation of volatile components, impurity profiling |

Elemental Analysis Techniques

Elemental analysis is a cornerstone technique for confirming the elemental composition of a pure organic compound, thereby verifying its proposed chemical formula. For this compound (C₇H₃ClN₄), elemental analysis provides the percentage by mass of carbon (C), hydrogen (H), and nitrogen (N).

The analysis is performed using a dedicated elemental analyzer, which involves the combustion of a small, precisely weighed sample of the purified compound at high temperatures. The combustion products (CO₂, H₂O, and N₂) are then separated and quantified by a detector. The experimentally determined percentages of C, H, and N are then compared with the theoretically calculated values based on the molecular formula. A close agreement, typically within ±0.4% of the calculated values, provides strong evidence for the compound's identity and purity.

For halogen-containing compounds like this compound, the analysis can be extended to determine the percentage of chlorine (Cl), often through methods like Schöniger flask combustion followed by titration.

Table 2: Theoretical Elemental Composition of this compound (C₇H₃ClN₄)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 46.56 |

| Hydrogen | H | 1.01 | 3 | 3.03 | 1.68 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 19.64 |

| Nitrogen | N | 14.01 | 4 | 56.04 | 31.04 |

| Total | 180.59 | 100.00 |

In a research setting, the results of the elemental analysis would be presented as "Anal. Calcd for C₇H₃ClN₄: C, 46.56; H, 1.68; N, 31.04. Found: C, 46.xx; H, 1.xx; N, 31.xx," where the 'xx' values represent the experimentally determined percentages. This data, in conjunction with spectroscopic and chromatographic results, provides a comprehensive and definitive characterization of the synthesized this compound.

Computational and Theoretical Investigations of 2 Azido 5 Chlorobenzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. DFT calculations for a molecule like 2-Azido-5-chlorobenzonitrile would focus on determining its ground-state geometry, orbital energies, and the distribution of electron density.

From these fundamental properties, a range of reactivity descriptors can be calculated. These descriptors help in predicting how the molecule will behave in chemical reactions. Key DFT-derived properties include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are potential sites for reaction.

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. These provide a quantitative measure of the molecule's reactivity.

Fukui Functions: These functions are used to determine the local reactivity at specific atomic sites within the molecule, predicting where it is most susceptible to nucleophilic, electrophilic, or radical attack.

Table 1: Illustrative DFT-Calculated Electronic Properties for an Aryl Azide (B81097)

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Global Electrophilicity (ω) | 1.5 eV | Measures the electrophilic character |

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a modern approach to understanding chemical reactivity, positing that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. mdpi.comnih.gov Within MEDT, the analysis of the electron localization function (ELF) provides a detailed picture of the bonding changes along a reaction pathway.

For this compound, MEDT would be particularly useful in elucidating the mechanisms of its reactions, such as [3+2] cycloadditions, a characteristic reaction of azides. researchgate.net An MEDT study would involve:

Analysis of Conceptual DFT Indices: This allows for the classification of reagents as electrophiles or nucleophiles and predicts the polar nature of a reaction. mdpi.com

Bonding Evolution Theory (BET): BET analysis along the reaction coordinate reveals the precise sequence of bond formation and breaking events, allowing for a detailed description of the mechanism (e.g., whether it is a one-step, two-stage process). mdpi.com

Studies on intramolecular [3+2] cycloaddition reactions of azides using MEDT have classified them as a specific type of reaction (zw-type) that proceeds through a non-concerted, one-step mechanism. researchgate.net This powerful theoretical tool could precisely map the reaction pathways of this compound with various reactants.

Thermodynamic Parameter Calculations (e.g., Formation Enthalpies, Free Energies)

Computational methods, particularly DFT, are widely used to calculate key thermodynamic parameters that describe the energy changes in a chemical reaction. For this compound, these calculations would provide critical data on its stability and the feasibility of its reactions.

Key calculated thermodynamic parameters include:

Enthalpy of Formation (ΔHf°): This is the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a measure of the compound's intrinsic stability.

Gibbs Free Energy of Reaction (ΔG): This parameter determines the spontaneity of a reaction at a given temperature and pressure. A negative ΔG indicates a spontaneous process.

Enthalpy of Reaction (ΔH): This represents the heat absorbed or released during a reaction. Exothermic reactions (negative ΔH) release heat, while endothermic reactions (positive ΔH) absorb it.

These parameters are essential for understanding the energy landscape of a reaction, including the relative stabilities of reactants, products, and intermediates. For instance, in the thermal decomposition of an aryl azide to a nitrene, thermodynamic calculations would quantify the energy required for this transformation and the stability of the resulting nitrene.

Table 2: Illustrative Calculated Thermodynamic Parameters for a Reaction of an Aryl Azide

| Parameter | Value (kcal/mol) | Interpretation |

| ΔH (Reaction) | -25.5 | The reaction is exothermic. |

| ΔG (Reaction) | -30.2 | The reaction is spontaneous under standard conditions. |

| ΔH (Activation) | +15.8 | Energy barrier for the reaction to occur. |

| ΔG (Activation) | +22.1 | Free energy barrier for the reaction. |

Kinetic Analysis of Reaction Pathways and Transition States

While thermodynamic calculations indicate whether a reaction is favorable, kinetic analysis determines how fast it will proceed. Computational chemistry provides powerful tools to explore reaction kinetics by locating and characterizing transition states (TS).

A kinetic analysis of a reaction involving this compound would involve:

Locating the Transition State: The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Its geometry provides insight into the structure of the molecule as it transforms from reactant to product.

Calculating Activation Energy (Ea): The energy difference between the reactants and the transition state is the activation energy, a key parameter that governs the reaction rate. Lower activation energies correspond to faster reactions.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

For the characteristic [3+2] cycloaddition of azides, kinetic analysis has been used to determine activation energies and entropies, which in turn provide evidence for the concertedness of the mechanism. researchgate.net Such an analysis for this compound would be invaluable for predicting its reactivity with different alkynes or other reaction partners.

Quantum Chemical Studies on Bonding and Interactions within the Molecule

Quantum chemical calculations can provide a deep understanding of the bonding and non-covalent interactions within a molecule like this compound. Methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are used to analyze the electron density distribution and characterize chemical bonds and intramolecular interactions.

These studies can reveal:

Bond Orders and Hybridization: Quantifying the nature of the chemical bonds (e.g., single, double, triple) and the hybridization of the atoms involved.

Charge Distribution: Determining the partial atomic charges on each atom, which influences the molecule's polarity and intermolecular interactions.

Intramolecular Interactions: Identifying and characterizing weak interactions, such as hydrogen bonds or van der Waals forces, that can influence the molecule's conformation and stability. For example, interactions between the ortho-azido group and the cyano group could be investigated.

Quantum chemical calculations have been instrumental in understanding the electronic structure of the azide moiety in various compounds and how it is influenced by the rest of the molecule. nih.gov

Molecular Dynamics Simulations relevant to Reaction Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While quantum chemical calculations are often performed on isolated molecules in the gas phase, MD simulations can model the behavior of this compound in a realistic reaction environment, such as in a specific solvent.

MD simulations can provide insights into:

Solvent Effects: How solvent molecules interact with the solute and influence its conformation and reactivity. The solvent can play a crucial role in stabilizing or destabilizing reactants, transition states, and products.

Conformational Dynamics: How the molecule flexes and changes its shape over time at a given temperature. This is particularly important for understanding the accessibility of reactive sites.

Thermodynamic Properties: MD simulations can also be used to calculate thermodynamic properties like free energy profiles for reactions in solution, providing a more complete picture of the reaction energetics.

For reactions of aryl azides, MD simulations can help to understand how the solvent influences reaction pathways and the lifetimes of reactive intermediates. su.se

Role of 2 Azido 5 Chlorobenzonitrile As a Precursor and Intermediate in Advanced Synthetic Chemistry

Strategic Building Block in Complex Organic Synthesis

In the field of complex organic synthesis, a strategic building block is a molecule that can be used to introduce specific structural motifs or functionalities into a larger, more complex molecule. 2-Azido-5-chlorobenzonitrile fits this description due to its two distinct reactive handles. The azide (B81097) group is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. wikipedia.orgtcichemicals.com Specifically, the azide participates in the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable 1,2,3-triazole rings. organic-chemistry.org This reaction is known for its high yield, broad scope, and tolerance of a wide variety of other functional groups. wikipedia.orgorganic-chemistry.org

Furthermore, the azide group can undergo the Staudinger reaction or the related aza-Wittig reaction when treated with phosphines. merckmillipore.com This transformation is a powerful method for forming carbon-nitrogen double bonds (imines), which are themselves versatile intermediates for the synthesis of nitrogen-containing heterocycles. merckmillipore.com The nitrile group, on the other hand, is a precursor to various other functionalities, including amines, carboxylic acids, and, notably, tetrazoles. The presence of these two key groups on a single aromatic ring allows chemists to design multi-step synthetic sequences where each part of the molecule can be elaborated in a controlled manner.

Precursor for the Synthesis of Novel Heterocyclic Systems

The dual functionality of this compound makes it a potent precursor for creating a variety of nitrogen-containing heterocyclic compounds, which are core structures in many biologically active molecules.

Synthesis of Triazoles: The azide moiety readily undergoes [3+2] cycloaddition reactions with alkynes. This reaction, particularly the copper(I)-catalyzed version (CuAAC), is a highly efficient method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org By reacting this compound with various terminal alkynes, a library of 1-(2-cyano-4-chlorophenyl)-1,2,3-triazole derivatives can be generated.

Synthesis of Tetrazoles: The nitrile group can be converted into a tetrazole ring through a [3+2] cycloaddition with an azide source, such as sodium azide. This reaction provides a pathway to molecules containing a 5-(2-azido-5-chlorophenyl)-1H-tetrazole core. Tetrazoles are often used in medicinal chemistry as bioisosteres for carboxylic acids.

Synthesis of Fused Heterocycles (e.g., Quinazolines): The ortho positioning of the azide and nitrile groups provides a template for the synthesis of fused heterocyclic systems. For example, the azide can be transformed via an aza-Wittig reaction into an iminophosphorane. This intermediate can then react intramolecularly or with an external reagent, potentially involving the nitrile group or its derivatives, to construct fused rings like quinazolines. openmedicinalchemistryjournal.com The synthesis of quinazolines is of significant interest due to their presence in numerous pharmaceutical agents. openmedicinalchemistryjournal.commdpi.com

| Functional Group Reacted | Reaction Type | Reactant | Resulting Heterocycle |

|---|---|---|---|

| Azide (-N₃) | [3+2] Cycloaddition | Alkyne (R-C≡CH) | 1,2,3-Triazole |

| Nitrile (-C≡N) | [3+2] Cycloaddition | Sodium Azide (NaN₃) | Tetrazole |

| Azide (-N₃) | Intramolecular Aza-Wittig | Phosphine (e.g., PPh₃) followed by cyclization | Fused N-Heterocycles (e.g., Quinazolines) |

Intermediate in the Development of Functional Materials (as a chemical building block, not material properties)

As a chemical building block, this compound offers functionalities suitable for incorporation into larger systems like polymers or other advanced materials. Aromatic nitriles, in general, serve as essential building blocks for polymers, dyes, and pigments. The azide group is particularly useful for polymer modification and synthesis. Through azide-alkyne "click" chemistry, the molecule can be attached to polymer backbones or used as a cross-linker to create polymer networks. For instance, a polymer containing alkyne side chains could be functionalized by reacting it with this compound. This would append the 5-chloro-2-nitrilephenyl group to the polymer structure. The nitrile group would then be available for further chemical modification within the polymer matrix.

Application in the Synthesis of Agrochemical and Pharmaceutical Intermediates (focus on chemical role, not biological activity or specific products)

Substituted benzonitriles are important structural motifs and intermediates in the synthesis of compounds for the pharmaceutical and agrochemical industries. chemicalbook.com For example, the related compound 2-chlorobenzonitrile (B47944) is a known intermediate for agrochemicals, and other substituted benzonitriles are used to synthesize neuroleptic benzodiazepine (B76468) derivatives like loflazepate and chlorazepate. chemicalbook.com The synthesis of 1,4-benzodiazepines often starts from ortho-substituted anilines, and this compound represents a masked version of 2-amino-5-chlorobenzonitrile (B58002).

The chemical role of this compound in this context is that of a versatile intermediate. The azide can be selectively reduced to an amine (e.g., 2-amino-5-chlorobenzonitrile), which is a common starting point for building fused heterocyclic systems like benzodiazepines or quinazolines. mdpi.comnih.govarkat-usa.org This "masked amine" strategy can be advantageous in multi-step syntheses where the unprotected amine might interfere with earlier reaction steps. The nitrile group can also be a key reactive site. For instance, the addition of Grignard reagents to 2-amino-5-chlorobenzonitrile has been used to generate ortho-aminoketimines, which are precursors to quinazolines. mdpi.com

| Transformation | Intermediate Generated | Potential Target Scaffold | Reference Compound Class |

|---|---|---|---|

| Reduction of Azide | 2-Amino-5-chlorobenzonitrile | Quinazolines | Anticancer, Anti-inflammatory drugs mdpi.com |

| Reduction of Azide | 2-Amino-5-chlorobenzonitrile | Benzodiazepines | Neuroleptics, Anxiolytics chemicalbook.comnih.gov |

| Reaction at Nitrile | ortho-Aminoketimines | Quinazolines | Various pharmaceuticals mdpi.com |

Utility in the Development of New Analytical Methodologies (e.g., as a standard)

There is currently no widely available information documenting the use of this compound as a standard or key reagent in the development of new analytical methodologies. Its utility in this area would be speculative. In principle, molecules with unique functionalities can sometimes be used as derivatizing agents for analytical techniques like HPLC or GC-MS to improve the detection of other molecules. The azide group could potentially be used to "click" onto target molecules that have been tagged with an alkyne, allowing for their subsequent detection and quantification. However, specific research demonstrating this application for this compound is not present in the scientific literature.

Q & A

Basic Questions

Q. What safety protocols are critical when handling 2-Azido-5-chlorobenzonitrile in laboratory settings?

- Methodological Answer : Due to the azide group's potential explosivity, follow strict safety measures:

- Use blast shields, fume hoods, and personal protective equipment (PPE) during synthesis or handling .

- Avoid grinding, heating above 50°C, or exposing to strong acids/bases.

- Store in small quantities (<1 g) at 2–8°C in inert atmospheres (argon/nitrogen) to minimize decomposition .

Q. Which spectroscopic techniques are optimal for confirming the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm the azide (N₃) stretch at ~2100–2200 cm⁻¹ and nitrile (C≡N) peak at ~2230 cm⁻¹ .

- NMR : Use - and -NMR to identify aromatic protons (δ 7.2–8.0 ppm) and nitrile carbon (δ ~115 ppm). Compare with analogs like 5-Amino-2-chlorobenzonitrile (δ 6.8–7.6 ppm for aromatic protons) .

- Mass Spectrometry : Look for molecular ion [M+H]⁺ at m/z 181 (C₇H₄ClN₄) and fragmentation patterns consistent with azide loss .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to reduce hazardous intermediates?

- Methodological Answer :

- Step 1 : Start with 5-chloro-2-nitrobenzonitrile. Reduce nitro to amine using Pd/C and H₂, then perform diazotization with NaNO₂/HCl at 0°C.

- Step 2 : Substitute with NaN₃ in aqueous acetone (40–60°C, 12 hr). Monitor by TLC (silica gel, hexane:EtOAc 8:2) .

- Byproduct Mitigation : Use flow chemistry to minimize exothermic risks and improve yield (>85%) .

Q. What strategies resolve contradictions in reported reactivity of this compound in CuAAC reactions?

- Methodological Answer :

- Variable Testing : Screen copper catalysts (CuI, CuSO₄/sodium ascorbate), solvents (DMSO vs. THF), and temperatures (25–60°C).

- Kinetic Analysis : Use -NMR to track cycloaddition rates with phenylacetylene. Note solvent polarity effects on reaction efficiency .

- Contradiction Resolution : Discrepancies may arise from trace moisture or oxygen; replicate experiments under strict inert conditions (glovebox) .

Q. How can thermal stability and decomposition kinetics of this compound be evaluated?

- Methodological Answer :

- DSC/TGA : Perform differential scanning calorimetry (heating rate 5°C/min) to identify exothermic decomposition onset (typically 80–100°C for azides).

- Kinetic Modeling : Apply Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) from TGA data. Compare with analogs like 2-Amino-5-chlorobenzonitrile (Eₐ ~120 kJ/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten